5-Methoxy-2,4-dimethylaniline
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Overview
Description
5-Methoxy-2,4-dimethylaniline: is an organic compound with the molecular formula C9H13NO. It is a derivative of aniline, featuring a methoxy group at the 5-position and two methyl groups at the 2- and 4-positions on the benzene ring. This compound is known for its applications in various chemical syntheses and industrial processes .
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Methoxy-2,4-dimethylaniline . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets. Additionally, individual factors such as age, sex, health status, and genetic makeup can influence the compound’s effects in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2,4-dimethylaniline can be achieved through several methods. One common approach involves the nitration of 1-methoxy-2,4-dimethylbenzene, followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be performed using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound often involves the alkylation of aniline with methanol in the presence of an acid catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-2,4-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as bromine or nitric acid are used for halogenation and nitration reactions, respectively.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: 5-Methoxy-2,4-dimethylaniline is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and metabolic pathways.
Industry: Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the formulation of various products .
Comparison with Similar Compounds
2,4-Dimethylaniline: Lacks the methoxy group, resulting in different chemical properties and reactivity.
5-Methoxyaniline: Lacks the methyl groups, affecting its substitution patterns and applications.
2,4,5-Trimethylaniline: Contains an additional methyl group, leading to variations in its chemical behavior.
Uniqueness: 5-Methoxy-2,4-dimethylaniline is unique due to the presence of both methoxy and methyl groups, which confer distinct electronic and steric effects. These structural features influence its reactivity and make it suitable for specific applications in chemical synthesis and industrial processes .
Properties
IUPAC Name |
5-methoxy-2,4-dimethylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-4-7(2)9(11-3)5-8(6)10/h4-5H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSCXIYYCHVKDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380844-06-4 |
Source
|
Record name | 5-methoxy-2,4-dimethylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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